molecular formula C10H10N2O B067452 2-(1-Imidazolylmethyl)phenol CAS No. 163298-86-0

2-(1-Imidazolylmethyl)phenol

Cat. No. B067452
Key on ui cas rn: 163298-86-0
M. Wt: 174.2 g/mol
InChI Key: KPBKFEFUHSYUHE-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

A mechanical mixture of imidazole (5 eq., 3.5 g) and 2-hydroxybenzyl alcohol (1.0 eq., 1.24 g) was heated to about 120° C. in a stoppered flask. The melt was stirred for 5 hours at about 120° C., allowed to cool and the fused mass was treated with hot H2O (40 mL) and the resulting suspension was cooled to about 4° C. The white crystalline precipitate was filtered and dried in vacuo to constant mass (1.49 g, 85%; LSIMS m/z 175 (MH+)).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[OH:6][C:7]1[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=1[CH2:9]O>O>[NH:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH2:9][C:8]1[CH:11]=[CH:12][CH:13]=[CH:14][C:7]=1[OH:6]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.24 g
Type
reactant
Smiles
OC1=C(CO)C=CC=C1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The melt was stirred for 5 hours at about 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was cooled to about 4° C
FILTRATION
Type
FILTRATION
Details
The white crystalline precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo to constant mass (1.49 g, 85%; LSIMS m/z 175 (MH+))

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
N1C(=NC=C1)CC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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